1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
CAS No.: 1379028-70-2
Cat. No.: VC6168898
Molecular Formula: C10H10FNS
Molecular Weight: 195.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379028-70-2 |
|---|---|
| Molecular Formula | C10H10FNS |
| Molecular Weight | 195.26 |
| IUPAC Name | 1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
| Standard InChI | InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
| Standard InChI Key | CZWXANWVCYMAKX-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC=C2F)C(=S)N |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound’s structure consists of a cyclopropane ring (C₃H₄) attached to a 2-fluorophenyl group and a carbothioamide (-C(=S)NH₂) moiety. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1379028-70-2 | |
| IUPAC Name | 1-(2-fluorophenyl)cyclopropane-1-carbothioamide | |
| SMILES | C1CC1(C2=CC=CC=C2F)C(=S)N | |
| InChIKey | CZWXANWVCYMAKX-UHFFFAOYSA-N |
The cyclopropane ring’s strain and the fluorine atom’s electronegativity contribute to the compound’s stability and potential reactivity . X-ray crystallography of analogous fluorinated cyclopropane derivatives reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide are documented, its structure suggests plausible pathways:
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Cyclopropanation: Reaction of 2-fluorostyrene with diazomethane or its derivatives under photolytic or thermal conditions to form the cyclopropane core .
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Thioamide Formation: Treatment of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile with hydrogen sulfide (H₂S) in the presence of a catalyst .
A related study on fluorinated thiosemicarbazones demonstrated that refluxing fluorinated aldehydes with thiosemicarbazide in ethanol/water yields crystalline products with >80% efficiency . Adapting this method, the target compound could be synthesized via condensation of 2-fluorophenylcyclopropanecarbaldehyde with thiosemicarbazide .
Purification and Characterization
Recrystallization from ethanol/water (1:1) is commonly employed for analogous compounds, yielding products with melting points between 186–188°C . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are critical for structural validation . For instance, the ¹⁹F NMR spectrum would show a singlet near δ -110 ppm, typical of ortho-fluorinated aromatics .
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by the electron-withdrawing fluorine atom, which reduces electron density in the phenyl ring and mitigates oxidation . Solubility data remain unreported, but analogous carbothioamides exhibit limited aqueous solubility and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Spectroscopic Features
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IR Spectroscopy: A strong absorption band near 850 cm⁻¹ corresponds to the C-F stretch, while the C=S vibration appears at ~1,150 cm⁻¹ .
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Mass Spectrometry: The molecular ion peak at m/z 195.05 aligns with the exact mass of C₁₀H₁₀FNS .
| Precautionary Measure | Code |
|---|---|
| Avoid inhalation | P261 |
| Wear protective gloves | P280 |
| Rinse eyes with water | P305 |
Recent Advances and Future Directions
Recent studies highlight fluorinated cyclopropanes as versatile building blocks in drug discovery. For instance, VC13397104, a related carboxamide derivative, demonstrated anti-proliferative activity at nanomolar concentrations in in vitro assays. Computational modeling of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide could predict its binding affinity for targets like histone deacetylases (HDACs) or kinase enzymes .
Future research should prioritize:
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Synthetic Optimization: Developing scalable routes with greener solvents.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.
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Crystallographic Studies: Resolving the compound’s 3D structure to guide rational drug design.
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